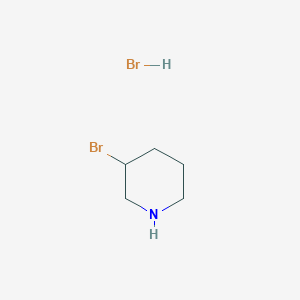

3-Bromopiperidine hydrobromide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

3-bromopiperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEXEPRPMXJTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624304 | |

| Record name | 3-Bromopiperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54288-72-1 | |

| Record name | 3-Bromopiperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopiperidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 3-Bromopiperidine Hydrobromide in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Role of 3-Bromopiperidine Hydrobromide

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and highly valued structural motif.[1][2] Its prevalence in over twenty classes of pharmaceuticals, from anticancer agents to antipsychotics, underscores its importance as a versatile scaffold for the construction of therapeutic agents.[1][2][3] The conformational flexibility of the piperidine ring, combined with its ability to engage in favorable interactions with biological targets, makes it an attractive component in drug design. This compound emerges as a critical and highly versatile building block for introducing this valuable scaffold into novel molecular architectures. Its strategic importance lies in the reactive bromine atom at the 3-position, which serves as a handle for a variety of nucleophilic substitution reactions, allowing for the facile construction of diverse and complex molecules. This guide provides an in-depth technical overview of the applications of this compound in research, with a focus on its role in the synthesis of key therapeutic agents.

Core Applications in Medicinal Chemistry

This compound is a cornerstone reagent in the synthesis of a multitude of biologically active compounds. Its utility spans several therapeutic areas, with notable examples in oncology, virology, and neuroscience.

Oncology: The Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5] Several approved PARP inhibitors feature a piperidine moiety, and this compound is a key intermediate in their synthesis.

A prominent example is the synthesis of Niraparib , a potent PARP1/PARP2 inhibitor approved for the treatment of ovarian cancer.[6][7] The synthesis of Niraparib involves a crucial nucleophilic substitution reaction where an indazole derivative displaces the bromide from a protected 3-bromopiperidine.

Table 1: Key Data for this compound

| Property | Value | Reference |

| CAS Number | 54288-72-1 | [8] |

| Molecular Formula | C₅H₁₁Br₂N | [8] |

| Molecular Weight | 244.96 g/mol | [8] |

| Melting Point | 275-285 °C | [8] |

| Form | Solid | [8] |

Virology: Crafting CCR5 Antagonists for HIV-1 Treatment

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of R5-tropic HIV-1 into host cells.[9] Consequently, CCR5 antagonists represent an important class of antiretroviral drugs. The piperidine scaffold is a common feature in many CCR5 antagonists, and this compound serves as a valuable starting material for their synthesis. The synthesis of potent piperidine-4-carboxamide based CCR5 antagonists has been reported, demonstrating the utility of piperidine derivatives in this therapeutic area.[9][10]

The general synthetic strategy involves the reaction of a protected 3-bromopiperidine with a suitable nucleophile, followed by further functionalization to yield the final CCR5 antagonist. The piperidine ring in these molecules plays a crucial role in orienting the key pharmacophoric elements for optimal interaction with the CCR5 receptor.

Neuroscience: Building Blocks for Neurokinin Receptor Antagonists

Neurokinin (NK) receptors, particularly the NK1 receptor, are implicated in a variety of physiological processes, including pain, inflammation, and emesis.[1][2] As such, NK1 receptor antagonists have been developed for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions. The 3-benzhydryl-4-piperidone skeleton, which can be derived from 3-substituted piperidines, is a known privileged substructure for targeting G-protein coupled receptors like the NK1 receptor.[1]

Experimental Protocols and Methodologies

The true value of a chemical building block is realized through its practical application in synthesis. Below are representative experimental workflows illustrating the use of this compound.

General Nucleophilic Substitution Protocol

A common transformation involving this compound is its reaction with a nucleophile to form a new carbon-heteroatom or carbon-carbon bond at the 3-position of the piperidine ring.

Step-by-Step Methodology: Nucleophilic Substitution with an Indazole Nucleophile (A Key Step in Niraparib Synthesis)

-

Deprotection (if necessary): If the piperidine nitrogen is protected (e.g., with a Boc group), it may need to be deprotected prior to or after the substitution reaction, depending on the overall synthetic strategy.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indazole nucleophile in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the indazole, generating the nucleophilic anion.

-

Addition of this compound: Add a solution of the protected 3-bromopiperidine in the same solvent to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically ranging from 80 to 120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(indazol-1-yl)piperidine derivative.

Causality Behind Experimental Choices

The choice of reagents and conditions in the synthesis of bioactive molecules from this compound is dictated by several factors:

-

Choice of Protecting Group: The piperidine nitrogen is often protected to prevent side reactions and to modulate the reactivity of the molecule. The Boc (tert-butyloxycarbonyl) group is commonly used due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

-

Solvent Selection: Aprotic polar solvents like DMF and DMSO are often chosen for nucleophilic substitution reactions because they can dissolve a wide range of reactants and effectively solvate cations, thereby increasing the nucleophilicity of the anionic nucleophile.

-

Base Selection: The choice of base depends on the pKa of the nucleophile. Stronger bases like sodium hydride are used for less acidic nucleophiles, while weaker bases like potassium carbonate are suitable for more acidic protons.

-

Reaction Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition of the starting materials or products.

The Rationale for Employing the Piperidine Scaffold

The frequent incorporation of the piperidine scaffold in drug candidates is not arbitrary. Its utility stems from a combination of favorable physicochemical and pharmacological properties:

-

Improved Physicochemical Properties: The introduction of a piperidine ring can modulate a molecule's lipophilicity, solubility, and metabolic stability, all of which are critical parameters for drug-likeness.

-

Enhanced Biological Activity and Selectivity: The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for the biological target.

-

Reduced hERG Toxicity: The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. The incorporation of a piperidine scaffold has been shown in some cases to reduce hERG liability.

Conclusion

This compound stands as a testament to the power of well-designed chemical building blocks in accelerating drug discovery. Its ability to readily introduce the privileged piperidine scaffold into a wide array of molecular frameworks has made it an indispensable tool for medicinal chemists. From the development of life-saving cancer therapies to novel treatments for viral infections and neurological disorders, the impact of this versatile reagent is undeniable. As researchers continue to explore new therapeutic targets, the strategic application of this compound will undoubtedly continue to play a pivotal role in the creation of the next generation of innovative medicines.

References

- 1. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 7. medkoo.com [medkoo.com]

- 8. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents [patents.google.com]

- 9. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Bromopiperidine Hydrobromide: Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-Bromopiperidine hydrobromide is a key heterocyclic compound widely utilized in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring substituted with a bromine atom at the 3-position, provides a reactive handle for the construction of more complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, structural features, and applications, with a focus on its role as a precursor in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. A thorough understanding of its physicochemical properties is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 54288-72-1 | [1] |

| Molecular Formula | C₅H₁₁Br₂N | [1] |

| Molecular Weight | 244.96 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 275-285 °C | |

| Storage Temperature | 2-8°C | |

| SMILES String | BrC1CNCCC1.Br | [2] |

| InChI Key | BFEXEPRPMXJTEJ-UHFFFAOYSA-N | [2] |

Structural Elucidation

The molecular structure of this compound is fundamental to its reactivity and utility. The piperidine ring can adopt various conformations, and the position of the bromine atom influences its stereochemistry and synthetic applications.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of 3-bromopiperidine derivatives often involves the bromination of a suitable piperidine precursor. For example, a related compound, 3-bromo-2,6-piperidinedione, can be synthesized by the bromination of pyridine-2,6-dione.[3] Another approach involves a two-step process starting from cyclopentanedioic anhydride, which undergoes amidation followed by a bromination reaction.[4] These synthetic strategies highlight the accessibility of this important building block.

The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 3-position of the piperidine ring, making it a valuable intermediate in the synthesis of diverse molecular scaffolds.

Applications in Drug Discovery and Development

The piperidine moiety is a common structural motif in many pharmaceuticals due to its favorable pharmacokinetic properties. 3-Bromopiperidine and its derivatives serve as crucial intermediates in the synthesis of a variety of biologically active compounds.

For instance, 3-bromopiperidine-2,6-dione, a related structure, is a key building block for synthesizing compounds with immunomodulatory properties.[5] These compounds are investigated for their potential in treating inflammatory and autoimmune diseases.[5] Furthermore, this class of compounds is utilized in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality in drug discovery.[5]

Representative Experimental Protocol: Nucleophilic Substitution

The following is a generalized, illustrative protocol for a nucleophilic substitution reaction using a 3-bromopiperidine derivative, based on common laboratory practices.

Objective: To synthesize a 3-substituted piperidine derivative via nucleophilic displacement of the bromide.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, thiol, or alcohol)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of the chosen nucleophile and base in the selected anhydrous solvent, add this compound portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired 3-substituted piperidine derivative.

Caption: A generalized workflow for a nucleophilic substitution reaction.

Handling and Safety Considerations

This compound is classified as an irritant and is harmful if swallowed.[2][6] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][6] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7][8] All work should be conducted in a well-ventilated area or a fume hood.[7][8] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[8]

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined chemical properties and predictable reactivity make it an essential tool for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its structure, properties, and safe handling procedures is paramount for its effective utilization in the research and development of new medicines.

References

- 1. This compound 54288-72-1 [sigmaaldrich.com]

- 2. This compound [chemdict.com]

- 3. guidechem.com [guidechem.com]

- 4. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromopiperidine Hydrobromide for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of 3-Bromopiperidine hydrobromide (C₅H₁₁Br₂N), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document moves beyond basic data to offer practical insights into its synthesis, characterization, and application, grounded in established chemical principles and supported by authoritative references.

Core Molecular and Physicochemical Profile

This compound is the hydrobromide salt of 3-bromopiperidine. The presence of the bromine atom at the 3-position of the piperidine ring imparts valuable reactivity, making it a versatile intermediate in the synthesis of complex molecules.

Molecular Formula and Weight

The empirical formula of this compound is C₅H₁₁Br₂N. Its molecular weight is 244.96 g/mol .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 54288-72-1 | |

| Appearance | Solid | |

| Melting Point | 275-285 °C | |

| Storage Temperature | 2-8°C |

Solubility: While specific quantitative solubility data is not extensively published, piperidine hydrohalide salts are generally soluble in polar protic solvents like water, methanol, and ethanol, and sparingly soluble in less polar organic solvents. The solubility in various common laboratory solvents is crucial for reaction setup and purification and should be empirically determined for specific applications.

Synthesis and Purification: A Practical Approach

While numerous synthetic routes to piperidine derivatives exist, a common and logical pathway to this compound involves the bromination of a suitable precursor, such as 3-hydroxypiperidine.

Proposed Synthetic Pathway

A chemically sound and widely utilized method for converting secondary alcohols to alkyl bromides is through the use of reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The following proposed synthesis is based on these established transformations.

Caption: Proposed synthesis of this compound.

Expertise & Experience: The choice between PBr₃ and SOBr₂ often depends on the specific substrate and desired reaction conditions. PBr₃ is a classic and effective reagent for this transformation. The reaction typically proceeds via an SN2 mechanism, leading to inversion of stereochemistry if the starting alcohol is chiral. The workup for such reactions is critical to quench excess reagent and neutralize acidic byproducts. The final step, formation of the hydrobromide salt, is a straightforward acid-base reaction that not only provides a stable, solid form of the product but also aids in its purification through crystallization.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard organic synthesis techniques for the bromination of alcohols.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-hydroxypiperidine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., PBr₃) in the same solvent via the dropping funnel. Maintain the temperature below 5°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromopiperidine free base.

-

Salt Formation and Purification: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). Add a solution of hydrobromic acid dropwise until the solution is acidic. Cool the solution to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

Trustworthiness: A self-validating recrystallization protocol relies on the principle that the desired compound should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at lower temperatures, while impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures.

Solvent Selection: A good solvent system for the recrystallization of this compound would likely be a polar protic solvent such as ethanol or isopropanol, or a mixture of solvents.

Caption: General workflow for purification by recrystallization.

Analytical Characterization: A Spectroscopic Deep Dive

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the piperidine ring's conformational flexibility and the presence of diastereotopic protons. The protonated nitrogen will also influence the chemical shifts of adjacent protons.

-

Expected Chemical Shifts (in D₂O or DMSO-d₆):

-

H3 (methine proton attached to bromine): This proton is expected to be the most downfield of the ring protons (likely in the range of 4.0-4.5 ppm) due to the deshielding effect of the electronegative bromine atom.

-

H2, H6 (protons adjacent to nitrogen): These protons will be significantly deshielded by the positively charged nitrogen atom, appearing in the range of 3.0-3.8 ppm.

-

H4, H5 (remaining methylene protons): These protons are expected to resonate further upfield, likely in the range of 1.5-2.5 ppm.

-

NH₂⁺ protons: A broad signal, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Expected Chemical Shifts (in D₂O or DMSO-d₆):

-

C3 (carbon attached to bromine): This carbon will be significantly deshielded by the bromine atom, appearing in the range of 50-60 ppm.

-

C2, C6 (carbons adjacent to nitrogen): These carbons will also be deshielded by the nitrogen, expected in the range of 45-55 ppm.

-

C4, C5 (remaining methylene carbons): These carbons will resonate at higher field, likely in the range of 20-30 ppm.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the free base (3-bromopiperidine) would likely show a molecular ion peak. A key feature would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by 2 m/z units.

-

Expected Fragmentation:

-

Loss of Br•: A prominent fragment corresponding to the loss of a bromine radical.

-

α-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorbances for the functional groups present.

-

N-H stretch: A broad absorption in the region of 2700-3300 cm⁻¹ is characteristic of the ammonium salt.

-

C-H stretch: Absorptions just below 3000 cm⁻¹.

-

C-Br stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹.

Applications in Drug Development

The 3-bromopiperidine moiety is a valuable scaffold in medicinal chemistry due to its ability to introduce a key vector for further functionalization.

Role as a Versatile Building Block

This compound serves as a key starting material for introducing the piperidine ring into larger molecules. The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) in SN2 reactions, allowing for the construction of diverse molecular architectures.

Precursor to Neuroleptic and Antipsychotic Agents

Piperidine derivatives are prevalent in many centrally acting pharmaceuticals, including antipsychotics.[1] The piperidine ring can interact with various receptors in the central nervous system. The 3-substituted pattern allows for the exploration of chemical space around the core scaffold to optimize binding affinity and selectivity for specific targets, such as dopamine and serotonin receptors.

Caption: Role of this compound in API synthesis.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound possesses specific hazards that must be managed with appropriate laboratory practices.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

-

Harmful if swallowed (Acute Toxicity, Oral, Category 4).

-

Causes skin irritation (Skin Irritation, Category 2).

-

Causes serious eye irritation (Eye Irritation, Category 2).

-

May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is between 2-8°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and drug discovery. A thorough understanding of its physicochemical properties, a well-reasoned synthetic and purification strategy, comprehensive analytical characterization, and strict adherence to safety protocols are essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to confidently incorporate this important intermediate into their synthetic programs.

References

3-Bromopiperidine hydrobromide safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 3-Bromopiperidine Hydrobromide (CAS: 54288-72-1)

This document provides a comprehensive safety and handling guide for this compound, a key building block in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere data recitation to offer actionable protocols and explain the scientific rationale behind essential safety measures. By integrating principles of industrial hygiene and chemical reactivity, this whitepaper serves as a critical resource for ensuring laboratory safety and experimental integrity.

Section 1: Compound Identification and Key Properties

This compound is a solid, bifunctional organic compound used in the synthesis of more complex molecular architectures. Understanding its fundamental properties is the first step in a robust risk assessment.

| Identifier | Value | Source |

| CAS Number | 54288-72-1 | [1] |

| Molecular Formula | C₅H₁₁Br₂N | [1] |

| Molecular Weight | 244.96 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 275-285 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Section 2: GHS Hazard Profile and Toxicological Rationale

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified as a hazardous substance requiring specific handling precautions.[1]

| GHS Classification | Hazard Statement | Code | Toxicological Rationale |

| Signal Word | Warning | - | Indicates a moderate level of hazard. |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | Ingestion can lead to systemic toxicity. The hydrobromide salt can dissociate, and both the piperidine ring and bromide ions may contribute to adverse effects. |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | The compound can disrupt the lipid barrier of the skin, leading to localized inflammation, redness, and discomfort upon contact. |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Direct contact with eye tissue can cause significant irritation, pain, and potential damage to the cornea. Prompt and thorough rinsing is critical. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | As a fine solid, airborne dust can irritate the mucous membranes of the respiratory tract, leading to coughing and inflammation. The target organ is the respiratory system.[1] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. The hierarchy of controls dictates that engineering solutions are preferable to reliance on PPE alone. However, in a laboratory setting, diligent use of appropriate PPE is non-negotiable.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[2] This ensures that any dust generated during manipulation is contained and exhausted away from the operator's breathing zone. Processes should be designed to minimize dust generation wherever possible.

Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards identified in Section 2. The following diagram outlines the decision-making process for appropriate PPE selection when working with this compound.

Caption: PPE selection workflow for handling this compound.

Protocol 3.1: Donning and Doffing PPE

-

Inspection: Before use, inspect all PPE for damage. Gloves must be checked for pinholes or tears.[2]

-

Donning Sequence:

-

Lab Coat: Fasten completely.

-

Respirator (if required): Perform a user seal check.

-

Eye/Face Protection: Position securely.

-

Gloves: Pull cuffs over the sleeves of the lab coat.[2]

-

-

Doffing Sequence (to prevent self-contamination):

-

Gloves: Remove using a glove-on-glove technique, peeling them off without touching the outer surface with bare skin. Dispose of immediately.[2]

-

Lab Coat: Remove by rolling it outwards, containing the contaminated surface.

-

Eye/Face Protection: Handle by the arms or strap.

-

Respirator (if used): Remove last.

-

-

Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to prevent exposure and maintain compound integrity.

Handling

-

Work Area Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: Use a weigh boat or creased glossy paper to contain the solid. Perform all weighing operations within the fume hood or a ventilated balance enclosure to manage dust.

-

Transfers: Use spatulas to carefully transfer the solid. Avoid pouring, which can generate dust. If making solutions, add the solid to the solvent slowly.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Contaminated clothing should be laundered separately before reuse.[3]

Storage

-

Conditions: Store containers in a cool, dry, well-ventilated area at the recommended temperature of 2-8°C.[1] The rationale for cool storage is to minimize potential degradation over time, although the compound is a stable solid.

-

Container Integrity: Keep containers tightly sealed to prevent moisture ingress and contamination.[3]

-

Segregation: Store away from incompatible materials, such as strong oxidizing agents.[4]

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

Caption: Decision-making flow for emergency response to an exposure event.

Protocol 5.1: First Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical advice if irritation develops or persists.[3]

-

Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]

-

Ingestion: Call a POISON CENTER or doctor immediately.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2]

Protocol 5.2: Spill Cleanup

-

Evacuate: Alert others and evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don appropriate PPE as described in Section 3, including respiratory protection.

-

Containment: For a dry spill, gently cover with a damp paper towel to avoid raising dust.

-

Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[2] Avoid actions that generate dust.[3]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of all contaminated materials (paper towels, gloves, etc.) as hazardous waste.[3]

Section 6: Fire-Fighting Measures and Stability

While not highly flammable, this compound is a combustible solid.[1]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Choose media appropriate for the surrounding fire.[3]

-

Special Hazards: Upon combustion, it may release hazardous decomposition products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[4]

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[2][4]

Section 7: Disposal Considerations

All waste containing this compound, including empty containers and cleanup materials, must be treated as hazardous waste.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][3] Do not mix with other waste streams unless directed by a qualified environmental health and safety professional.

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

References

Key functional groups in 3-Bromopiperidine hydrobromide

An In-Depth Technical Guide to the Key Functional Groups of 3-Bromopiperidine Hydrobromide

Executive Summary

This compound is a pivotal building block in modern medicinal chemistry and drug discovery. Its structure is deceptively simple, yet it offers a rich and versatile platform for chemical modification, largely due to the distinct and often orthogonal reactivity of its two key functional groups: a secondary amine (present as a hydrobromide salt) and an alkyl bromide. This guide provides a detailed exploration of these functional groups, offering researchers and drug development professionals a comprehensive understanding of their chemical properties, synthetic utility, and strategic manipulation. We will delve into the causality behind experimental choices, present validated protocols, and outline the analytical techniques essential for characterizing this valuable synthetic intermediate.

Chapter 1: Molecular Overview and Physicochemical Profile

This compound is a heterocyclic compound that serves as a common precursor in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The piperidine ring is a privileged scaffold, found in numerous FDA-approved drugs, where it often imparts desirable properties such as improved solubility, metabolic stability, and target affinity.[2][3][4] The presence of the bromo-substituent provides a reactive handle for introducing further molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[5][6]

The compound is typically supplied as a stable, crystalline hydrobromide salt, which enhances its shelf-life and handling characteristics but requires consideration during reaction planning, as the protonated amine is non-nucleophilic.[7]

Molecular Structure

The structure features a six-membered piperidine ring with a bromine atom at the 3-position. The ring nitrogen exists as an ammonium bromide salt.

Caption: Structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for reaction setup, safety considerations, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 54288-72-1 | [7][8] |

| Molecular Formula | C₅H₁₁Br₂N | [7][8] |

| Molecular Weight | 244.96 g/mol | [7][8] |

| Appearance | Solid | [7] |

| Melting Point | 275-285 °C | [7] |

| Storage Temperature | 2-8°C | [7] |

| SMILES String | BrC1CNCCC1.Br | [7] |

| InChI Key | BFEXEPRPMXJTEJ-UHFFFAOYSA-N | [7] |

Chapter 2: The Secondary Amine Functional Group

The secondary amine within the piperidine ring is arguably its most significant feature for building molecular diversity. In its salt form, it is unreactive, but upon neutralization, it becomes a potent nucleophile and a versatile synthetic handle.

Chemical Nature: Basicity, Nucleophilicity, and the Hydrobromide Form

The nitrogen atom in a neutral piperidine ring has a lone pair of electrons, making it a moderately strong base (pKa of the conjugate acid is ~11.22) and a good nucleophile.[1] However, in this compound, this nitrogen is protonated, forming an ammonium salt. This has two critical consequences:

-

Lack of Nucleophilicity : The lone pair is engaged in a bond with a proton, rendering the nitrogen electrophilic rather than nucleophilic. It will not participate in reactions like alkylation or acylation.

-

Increased Water Solubility : The ionic nature of the salt increases its polarity and solubility in protic solvents.

Expert Insight: The first and most crucial step in utilizing the amine functionality is its deprotonation. The choice of base is critical. A simple inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a biphasic system or an organic base like triethylamine (NEt₃) in an organic solvent is typically sufficient to generate the free amine in situ. Using strong, sterically hindered, non-nucleophilic bases is usually unnecessary and not cost-effective for this purpose.

Synthetic Utility and Reaction Protocols

Once neutralized, the secondary amine can undergo a wide array of transformations.

N-alkylation is a fundamental method for appending substituents to the piperidine nitrogen. This is commonly achieved via nucleophilic substitution with an alkyl halide.

Caption: General workflow for the N-alkylation of 3-Bromopiperidine.

This protocol provides a self-validating system for the synthesis of 1-Benzyl-3-bromopiperidine.

-

Objective: To demonstrate a standard N-alkylation procedure.

-

Materials:

-

This compound (1.0 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

Benzyl bromide (1.1 eq)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask, add this compound and acetonitrile.

-

Add potassium carbonate to the suspension. The mixture will be heterogeneous.

-

Stir the mixture vigorously for 15-20 minutes at room temperature to ensure complete neutralization of the hydrobromide salt.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Work-up: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Chapter 3: The C3-Bromo Substituent

The bromine atom at the 3-position is the second key functional group, providing a site for substitution and cross-coupling reactions. The carbon-bromine bond is polarized, making the carbon atom electrophilic and the bromide a good leaving group.[9][10]

Chemical Nature and Reactivity

The C-Br bond is significantly weaker than C-H or C-C bonds, making it susceptible to cleavage.[11] Its reactivity is primarily exploited in two main classes of reactions:

-

Nucleophilic Substitution: As a secondary alkyl halide, it can undergo Sₙ2 reactions with a variety of nucleophiles (e.g., cyanides, azides, alkoxides). Steric hindrance around the C3 position is moderate, allowing for such reactions to proceed.

-

Transition-Metal-Catalyzed Cross-Coupling: This is a powerful modern method for forming C-C, C-N, and C-O bonds. The C-Br bond can undergo oxidative addition to a low-valent metal catalyst (e.g., Palladium or Nickel), initiating a catalytic cycle.[5][12][13] This is particularly valuable in drug discovery for assembling complex molecular architectures.[14]

Expert Insight: When planning a synthesis, the choice between using the amine or the bromide first is a key strategic decision. If the desired reaction at the C3 position requires a strong base that could deprotonate the amine, it is often wise to perform the N-functionalization first, or to use an N-protecting group like a Boc-carbamate.

Chapter 4: Strategic Synthesis and Interplay of Functional Groups

The true synthetic power of this compound lies in the ability to selectively address its two functional groups. This allows for the divergent synthesis of a library of compounds from a single starting material.

Orthogonal Reactivity

Under neutral or acidic conditions, the amine is protonated and unreactive, allowing for chemistry to be performed selectively at the C-Br bond. Conversely, under basic conditions without a transition metal catalyst, the amine is a much stronger nucleophile than the bromide is a leaving group, allowing for selective N-functionalization. This inherent orthogonality is the cornerstone of its utility.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound 54288-72-1 [sigmaaldrich.com]

- 8. This compound 54288-72-1 [sigmaaldrich.com]

- 9. fiveable.me [fiveable.me]

- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 11. youtube.com [youtube.com]

- 12. Nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03712A [pubs.rsc.org]

- 13. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide

Introduction: The Ubiquity of a Privileged Scaffold

In the landscape of medicinal chemistry, few structural motifs are as foundational and versatile as the piperidine ring.[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in the design of a vast array of therapeutic agents, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds.[3] The significance of the piperidine moiety is quantitatively underscored by its presence in over 70 FDA-approved drugs, including multiple blockbuster pharmaceuticals.[2][4][5] Its derivatives are integral to more than twenty classes of pharmaceuticals, targeting a wide spectrum of diseases from central nervous system (CNS) disorders and cancer to infectious and inflammatory conditions.[6][7][8][9]

This guide provides an in-depth exploration of the piperidine scaffold, moving beyond a simple catalog of its applications. We will dissect the physicochemical and structural properties that make it so amenable to drug design, survey key synthetic strategies for its elaboration, and analyze its role in modulating pharmacological activity through detailed structure-activity relationships (SAR). The discussion is tailored for researchers, scientists, and drug development professionals, aiming to provide not just information, but actionable insights into the causality behind experimental choices and the strategic deployment of this remarkable chemical entity.

Chapter 1: The Structural and Physicochemical Rationale for Prominence

The utility of the piperidine ring is not accidental; it stems from a unique combination of structural and chemical properties that make it an ideal framework for interacting with complex biological targets.[10]

-

Conformational Flexibility: As a saturated heterocycle, the piperidine ring predominantly adopts a low-energy chair conformation. This three-dimensional structure is crucial as it allows substituents to be precisely positioned in either axial or equatorial orientations, enabling a fine-tuned fit into the binding pockets of proteins and enzymes.[11] This conformational adaptability allows the scaffold to mimic peptide structures or present functional groups in optimal vectors for intermolecular interactions.[10]

-

The Basic Nitrogen Center: The nitrogen atom within the piperidine ring is typically basic (pKa of the conjugate acid is ~11.2). At physiological pH (7.4), this nitrogen is protonated, forming a positively charged ammonium ion. This cationic center is pivotal for forming strong ionic interactions or hydrogen bonds with anionic residues (e.g., aspartate, glutamate) in a receptor's active site, a common and powerful anchoring mechanism for many drugs.[12]

-

Modulation of Physicochemical Properties: The piperidine scaffold provides a robust framework for tuning critical drug-like properties.[11] Strategic functionalization of the ring can modulate lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability.[5][11] Introducing polar groups can enhance solubility, while substituting at positions adjacent to the nitrogen can sterically hinder metabolic enzymes, thereby increasing the drug's half-life.[11][13]

-

Synthetic Tractability: The piperidine core is readily accessible through a variety of robust and scalable synthetic methodologies. This accessibility is a critical pragmatic consideration in drug development, allowing for the efficient generation of diverse libraries of analogues for screening and optimization.[6]

Chapter 2: Key Synthetic Methodologies and Protocols

The construction and functionalization of the piperidine ring are mature fields of organic chemistry, offering a diverse toolkit to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Core Synthetic Strategies

-

Catalytic Hydrogenation of Pyridines: This is one of the most direct and atom-economical methods for synthesizing the piperidine core. It involves the reduction of a substituted pyridine precursor using hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, Rhodium). The causality for its widespread use lies in its efficiency and the commercial availability of a vast array of pyridine starting materials. However, controlling chemoselectivity in the presence of other reducible functional groups can be a challenge, necessitating careful catalyst and reaction condition selection.[6]

-

Intramolecular Cyclization Reactions: These methods build the piperidine ring by forming a carbon-nitrogen bond within a linear precursor. Key approaches include reductive amination of dicarbonyl compounds and the cyclization of amino-alkenes.[4][6] These strategies offer excellent control over the placement of substituents.

-

Multicomponent Reactions (MCRs): Reactions like the Hantzsch synthesis or Ugi reaction can assemble complex piperidine derivatives in a single step from three or more starting materials.[4] The primary advantage of MCRs is their high efficiency and ability to rapidly generate molecular diversity, which is invaluable in the early stages of drug discovery.

-

Modern C-H Functionalization: Recent advances allow for the direct modification of the C-H bonds on a pre-formed piperidine ring. A novel two-stage process combines biocatalytic C-H oxidation to introduce a hydroxyl group, followed by radical cross-coupling to form new C-C bonds.[14] This approach dramatically simplifies the synthesis of complex, 3D-functionalized piperidines, reducing multi-step sequences to just a few operations.[14]

Experimental Protocol: Palladium-Catalyzed Hydrogenation for Piperidine Synthesis

This protocol describes a standard procedure for the synthesis of a substituted piperidine from its corresponding pyridine precursor, a foundational technique in the field.

Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine via catalytic hydrogenation.

Materials:

-

4-phenylpyridine

-

Palladium on carbon (10% Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration setup (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Reactor Setup: Ensure the Parr hydrogenation apparatus is clean, dry, and properly assembled according to the manufacturer's instructions. Perform a leak test before introducing reactants.

-

Charging the Reactor: In the reactor vessel, dissolve 4-phenylpyridine (e.g., 5.0 g) in absolute ethanol (100 mL). Carefully add 10% Pd/C catalyst (e.g., 250 mg, 5 wt%). Causality Note: Pd/C is a pyrophoric catalyst and should be handled with care, preferably in a wet state or under an inert atmosphere.

-

Hydrogenation: Seal the reactor. Purge the vessel with nitrogen gas three times to remove air, then purge with hydrogen gas three times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Begin vigorous stirring and heat the reaction if necessary (e.g., 25-50°C). Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete when hydrogen uptake ceases.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen gas. Safety Note: The catalyst may be pyrophoric upon exposure to air, especially when dry.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product. Causality Note: Celite is used as a filter aid to prevent the fine catalyst particles from clogging the filter paper.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting solid or oil is the crude 4-phenylpiperidine.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to yield the final, high-purity product.

Chapter 3: Pharmacological Applications and Structure-Activity Relationships (SAR)

The piperidine scaffold is a key pharmacophore in drugs targeting a multitude of biological systems. The following sections explore its role in major therapeutic areas, emphasizing the structure-activity relationships that govern efficacy.

Central Nervous System (CNS) Disorders

The ability of many piperidine-containing molecules to cross the blood-brain barrier makes them particularly suited for CNS targets.[15]

-

Alzheimer's Disease: Donepezil is a leading acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease.[8] The protonated piperidine nitrogen forms a key ionic interaction with the peripheral anionic site of the enzyme, while the rest of the molecule spans the active site gorge. Analogues that modify the piperidine have been shown to modulate binding to both AChE and butyrylcholinesterase (BuChE), another relevant enzyme.[8]

-

Antipsychotics: Haloperidol and other butyrophenone antipsychotics feature a 4-substituted piperidine ring. This motif is crucial for binding to dopamine D2 receptors, where the basic nitrogen interacts with a conserved aspartate residue in the receptor's transmembrane domain.

-

Analgesics (Opioid Receptor Modulators): The piperidinyl scaffold is a classic pharmacophore for opioid receptor ligands like fentanyl and meperidine. Modifications to this core significantly impact binding affinity and selectivity for µ, δ, and κ opioid receptors.

Table 1: SAR Summary for Piperidinyl Opioid Receptor Modulators

| Structural Modification on Piperidine Scaffold | Effect on Activity | Rationale / Example |

| N-Substitution | Significantly impacts potency and receptor subtype selectivity. | Large N-aryl-ethyl groups (as in Fentanyl) enhance µ-opioid receptor (MOR) affinity. |

| 4-Position Substitution | Crucial for agonist/antagonist activity. | A 4-anilido group is a hallmark of potent MOR agonists. Replacing it can introduce antagonist properties. |

| 3-Position Substitution | Can improve potency and selectivity. | Introduction of specific groups at the 3-position of the piperidine ring has led to highly potent and selective MOR agonists.[16] |

| Chirality | Stereochemistry is critical for binding. | The (3R, 4S) enantiomer of certain analogues shows significantly higher MOR binding affinity than its (3S, 4R) counterpart.[16] |

Oncology

Piperidine moieties are frequently used in the construction of anticancer drugs, where they can serve as rigid scaffolds to orient functional groups or as key interacting elements.[6][17]

-

Signaling Pathway Inhibition: The scaffold is present in numerous kinase inhibitors. The piperidine ring can function to position the molecule within the ATP-binding pocket or serve as a solvent-exposed basic handle to improve solubility and pharmacokinetic properties.[17]

-

Protein-Protein Interaction (PPI) Inhibition: Disrupting PPIs is a key strategy in cancer therapy. In the development of HDM2-p53 inhibitors, a piperidine-containing core was used to mimic a key peptide alpha-helix, leading to potent compounds that could reactivate the p53 tumor suppressor pathway.[18]

Infectious and Parasitic Diseases

The piperidine scaffold is found in various natural and synthetic anti-infective agents.[6]

-

Antiparasitics: Febrifugine and its synthetic analog, halofuginone, are potent antiparasitic drugs used to treat coccidiosis.[6][8]

-

Antivirals: Researchers have developed piperidine analogues that inhibit influenza virus replication.[19] The mechanism often involves blocking key viral proteins necessary for entry or replication.

Chapter 4: Advanced Drug Design Strategies

Bioisosteric Replacement

In drug optimization, it is often desirable to replace a specific functional group or scaffold with another that retains the biological activity but improves other properties. This is the principle of bioisosteric replacement. The piperidine ring is often a site of metabolic attack, particularly at the carbon atoms adjacent to the nitrogen.[13]

Common Bioisosteres for Piperidine:

-

Morpholine: Replacing a -CH₂- group with an oxygen atom to form a morpholine ring reduces the basicity (pKa) of the nitrogen and can improve metabolic stability and solubility.[13]

-

Azaspiro[3.3]heptanes: These spirocyclic systems are three-dimensional mimics of the piperidine scaffold. They can improve metabolic stability and offer novel exit vectors for substituents that are not accessible from a simple piperidine ring, allowing for the exploration of new chemical space.[13][20]

-

Azetidines: These smaller, four-membered rings can serve as bioisosteres that reduce lipophilicity and provide advantageous structural rigidity compared to piperidine.[21]

The causality behind choosing a bioisostere is to overcome a specific liability (e.g., metabolism, toxicity, poor solubility) while preserving the key interactions required for pharmacological activity.

Visualizations

Diagram 1: General Synthetic Workflow

This diagram illustrates a common workflow for the synthesis and diversification of piperidine scaffolds in a drug discovery context.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. ijnrd.org [ijnrd.org]

- 10. nbinno.com [nbinno.com]

- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. news-medical.net [news-medical.net]

- 15. nbinno.com [nbinno.com]

- 16. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thieme-connect.com [thieme-connect.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Introduction to 3-Bromopiperidine as a synthetic building block

An In-Depth Technical Guide to 3-Bromopiperidine: A Core Building Block in Modern Synthesis

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2][3] Functionalization of this saturated heterocycle is key to modulating pharmacological activity. 3-Bromopiperidine, and its closely related derivatives, have emerged as indispensable building blocks, offering a reactive handle for the strategic introduction of molecular complexity. This guide provides an in-depth analysis of 3-bromopiperidine's synthesis, core reactivity, and application in drug discovery, intended for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices in key transformations such as N-alkylation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, supported by detailed protocols and mechanistic insights.

Introduction: The Strategic Importance of 3-Bromopiperidine

3-Bromopiperidine is a heterocyclic compound featuring a piperidine core with a bromine atom at the 3-position.[4] This bromine atom is not merely a substituent; it is a versatile functional handle that unlocks a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is central to creating libraries of 3-substituted piperidines, a motif frequently associated with potent biological activity in areas such as oncology and neuroscience.[1][2][5]

While 3-bromopiperidine itself (CAS: 102776-55-6) is a key reagent, the commercially available and widely used precursor, 3-bromopiperidine-2,6-dione (also known as 3-bromoglutarimide, CAS: 62595-74-8), often serves as the primary starting material.[6][7] This dione derivative offers enhanced stability and reactivity for specific applications, particularly in the synthesis of immunomodulatory agents and Proteolysis Targeting Chimeras (PROTACs).[6][8]

Physicochemical Properties

A clear understanding of the physical and chemical properties of these reagents is fundamental to their effective use in synthesis.

| Property | 3-Bromopiperidine[4][9] | 3-Bromopiperidine-2,6-dione[5][6][10] | 3-Bromopiperidine Hydrochloride[11][12] |

| CAS Number | 102776-55-6 | 62595-74-8 | 1956354-99-6 |

| Molecular Formula | C₅H₁₀BrN | C₅H₆BrNO₂ | C₅H₁₁BrClN |

| Molecular Weight | 164.04 g/mol | 192.01 g/mol | 200.50 g/mol |

| Appearance | Not specified (typically an oil or low-melting solid) | White to off-white crystalline powder | Solid |

| Melting Point | Not specified | 120-123°C or 158-162°C (decomposes) | Not specified |

| Solubility | Soluble in common organic solvents | Soluble in DMSO, DMF; slightly soluble in water | Not specified |

Synthesis of 3-Bromopiperidine Scaffolds

Direct and efficient synthesis of the 3-bromopiperidine core is crucial for its widespread application. While various methods exist for creating substituted piperidines, the bromination of a pre-formed piperidine ring is a common and practical approach.

A highly illustrative and scalable synthesis is that of 3-bromopiperidine-2,6-dione, which can be achieved through the direct bromination of piperidine-2,6-dione (glutarimide).

Workflow: Synthesis of 3-Bromopiperidine-2,6-dione

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromopiperidine | C5H10BrN | CID 420919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3-Bromopiperidine-2,6-dione (CAS 62595-74-8) [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Bromopiperidine-2,6-dione | 62595-74-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. chemscene.com [chemscene.com]

- 10. nbinno.com [nbinno.com]

- 11. 3-Bromopiperidine Hydrochloride | CymitQuimica [cymitquimica.com]

- 12. 3-bromopiperidine hcl | 1956354-99-6 [chemicalbook.com]

The Strategic Application of 3-Bromopiperidine Hydrobromide in Accelerating Early Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its conformational flexibility and tunable physicochemical properties make it an ideal building block for designing ligands that interact with a wide range of biological targets.[3][4] This guide focuses on a particularly valuable derivative, 3-Bromopiperidine hydrobromide, and its pivotal role as a versatile intermediate in the early stages of drug discovery. We will explore its chemical properties, its strategic application in the synthesis of high-value clinical candidates, and provide detailed, field-proven protocols for its utilization. This document serves as a practical resource for researchers aiming to leverage this key building block to construct complex molecular architectures and accelerate the development of next-generation therapeutics.

The Piperidine Moiety: A Privileged Scaffold in Pharmacology

The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals.[5] Its prevalence stems from a unique combination of structural and chemical attributes that enhance "druggability":

-

Three-Dimensionality: The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, facilitating optimal and specific interactions with the binding pockets of biological targets.[1]

-

Physicochemical Modulation: The basic nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility and enable strong ionic interactions with target proteins. The overall lipophilicity of a molecule can be fine-tuned by the nature and position of substituents on the piperidine ring.[2]

-

Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, which contributes to improved pharmacokinetic profiles and reduced toxicity of drug candidates.[2]

-

Synthetic Versatility: The piperidine scaffold can be functionalized at multiple positions, providing a rich platform for medicinal chemists to explore structure-activity relationships (SAR).[3][4]

These favorable characteristics have led to the incorporation of the piperidine scaffold in a wide range of therapeutics, including anticancer agents, central nervous system (CNS) drugs, and antimicrobials.[2]

This compound: A Strategic Building Block

This compound (CAS: 54288-72-1) is a crystalline solid that serves as a highly valuable starting material in multi-step organic synthesis.[6] The bromine atom at the 3-position provides a reactive handle for introducing a wide variety of substituents through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. The hydrobromide salt form enhances the stability and handling of the otherwise volatile free base.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁Br₂N | [6] |

| Molecular Weight | 244.96 g/mol | [6] |

| Appearance | Solid | [6] |

| Melting Point | 275-285 °C | [6] |

| Storage Temperature | 2-8°C | [6] |

The strategic placement of the bromine atom at the 3-position allows for the creation of chiral centers, which is often critical for the biological activity and selectivity of a drug.[7]

Application Spotlight: Synthesis of Niraparib, a PARP Inhibitor

A compelling example of the utility of a 3-substituted piperidine is in the synthesis of Niraparib (MK-4827), a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor.[8][9][10] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair pathways, such as those with BRCA1 and BRCA2 mutations.[8] Niraparib is approved for the treatment of certain types of ovarian and breast cancer.[1]

Retrosynthetic Analysis of Niraparib

A retrosynthetic analysis of Niraparib reveals that the core structure can be disconnected to a 3-phenylpiperidine intermediate and a 2H-indazole-7-carboxamide moiety. The key 3-phenylpiperidine intermediate can, in turn, be synthesized from a protected 3-bromopiperidine derivative.

Caption: Retrosynthetic analysis of Niraparib.

Detailed Synthetic Workflow

The synthesis of the key Niraparib precursor from this compound involves three main stages: protection of the piperidine nitrogen, a palladium-catalyzed cross-coupling reaction to form the biaryl system, and a second palladium-catalyzed reaction to form the crucial C-N bond with the indazole core.

Caption: Synthetic workflow for the Niraparib precursor.

Core Synthetic Methodologies and Protocols

The following protocols are representative of the key transformations involving 3-bromopiperidine derivatives in the synthesis of drug candidates like Niraparib.

Protocol 1: N-Boc Protection of this compound

This procedure protects the secondary amine of the piperidine ring, preventing it from interfering in subsequent cross-coupling reactions.

Materials:

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

| This compound | 244.96 | 10.0 | 2.45 g |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11.0 | 2.40 g |

| Triethylamine (TEA) | 101.19 | 22.0 | 3.06 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

Procedure:

-

To a round-bottom flask, add this compound (2.45 g, 10.0 mmol) and dichloromethane (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (3.06 mL, 22.0 mmol) to the stirred suspension.

-

Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 10 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with the addition of water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-bromopiperidine as a colorless oil.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the crucial palladium-catalyzed cross-coupling of an aryl amine with an indazole moiety, a key step in the synthesis of Niraparib.[6][11]

Materials:

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

| N-Boc-3-(4-aminophenyl)piperidine | 290.39 | 1.0 | 290 mg |

| 2H-Indazole-7-carboxamide | 161.16 | 1.1 | 177 mg |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.05 | 46 mg |

| Xantphos | 578.68 | 0.1 | 58 mg |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg |

| 1,4-Dioxane (anhydrous) | - | - | 10 mL |

Procedure:

-

To an oven-dried Schlenk tube, add N-Boc-3-(4-aminophenyl)piperidine (290 mg, 1.0 mmol), 2H-Indazole-7-carboxamide (177 mg, 1.1 mmol), Cesium Carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and Xantphos (58 mg, 0.1 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane (10 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

-

Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate.[12]

Protocol 3: N-Boc Deprotection

The final step to reveal the secondary amine of the piperidine ring is the removal of the Boc protecting group under acidic conditions.[1][4][13]

Materials:

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

| N-Boc protected Niraparib precursor | 420.51 | 1.0 | 421 mg |

| 4M HCl in 1,4-Dioxane | - | - | 10 mL |

| Diethyl ether | - | - | 20 mL |

Procedure:

-

Dissolve the N-Boc protected Niraparib precursor (421 mg, 1.0 mmol) in 4M HCl in 1,4-dioxane (10 mL) at room temperature.

-

Stir the solution for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether (20 mL) to precipitate the hydrochloride salt of Niraparib.

-